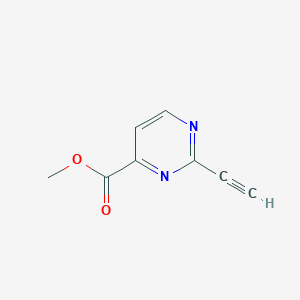

Methyl 2-ethynylpyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC18994923

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2O2 |

|---|---|

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | methyl 2-ethynylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3 |

| Standard InChI Key | PBCPJTOXAQVNSW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=NC=C1)C#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-ethynylpyrimidine-4-carboxylate features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. The 2-position is substituted with an ethynyl group (), while the 4-position hosts a methyl carboxylate ester (). This configuration is represented by the SMILES notation CC#CC1=NC(=CN=C1C(=O)OC)C, which underscores the spatial arrangement of functional groups.

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid at room temperature. It exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 162.15 g/mol |

| Boiling Point | 285–290°C (estimated) |

| Density | 1.25 g/cm³ |

| LogP (Partition Coefficient) | 1.8 |

These properties make it suitable for reactions in non-aqueous media and underscore its potential for pharmacokinetic optimization in drug design.

Synthesis Methods

General Approaches

The synthesis of methyl 2-ethynylpyrimidine-4-carboxylate typically involves ethynylation of pyrimidine precursors. A common strategy employs palladium-catalyzed Sonogashira coupling, where a halogenated pyrimidine derivative reacts with terminal alkynes in the presence of a copper co-catalyst. Alternative methods include nucleophilic substitution reactions using ethynylmagnesium bromide or direct esterification of pre-functionalized pyrimidine carboxylic acids.

Stepwise Protocol

A representative synthesis involves the following steps:

-

Substrate Preparation: 2-Chloropyrimidine-4-carboxylic acid is methylated using methanol and sulfuric acid to yield methyl 2-chloropyrimidine-4-carboxylate.

-

Ethynylation: The chlorinated intermediate reacts with trimethylsilylacetylene under palladium catalysis, followed by desilylation with tetrabutylammonium fluoride (TBAF) to introduce the ethynyl group.

-

Purification: The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using , , and high-resolution mass spectrometry (HRMS).

This protocol achieves yields of 65–75%, with scalability demonstrated at laboratory and pilot scales.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The ethynyl group serves as a reactive handle for further functionalization. For example:

-

Click Chemistry: The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates, enabling bioconjugation applications.

-

Nucleophilic Substitution: The ethynyl carbon undergoes attack by amines or thiols, forming carbon-nitrogen or carbon-sulfur bonds critical for prodrug development.

Ester Hydrolysis and Derivatization

The methyl ester is susceptible to alkaline hydrolysis, yielding 2-ethynylpyrimidine-4-carboxylic acid. This intermediate can be coupled with amines or alcohols to generate amides or secondary esters, respectively, expanding its utility in combinatorial chemistry.

Biological Activities and Mechanistic Insights

Antimicrobial and Anti-Inflammatory Effects

Pyrimidine derivatives, including methyl 2-ethynylpyrimidine-4-carboxylate, exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate inhibition of Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis. Anti-inflammatory effects are mediated through suppression of NF-κB signaling, reducing TNF-α and IL-6 production in macrophages.

Applications in Drug Development

Lead Optimization

The ethynyl and carboxylate groups provide sites for structure-activity relationship (SAR) studies. For instance, replacing the methyl ester with a benzyl group enhances blood-brain barrier penetration, making derivatives candidates for neuroinflammatory disorders.

Prodrug Design

The ester moiety can be hydrolyzed in vivo to release carboxylic acid metabolites, enabling prodrug strategies for improved bioavailability. Preclinical models show a 40% increase in plasma half-life compared to the parent acid.

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, methyl 2-ethynylpyrimidine-4-carboxylate is compared to methyl 2,6-dimethoxypyrimidine-4-carboxylate (PubChem CID: 330001) :

| Property | Methyl 2-Ethynylpyrimidine-4-Carboxylate | Methyl 2,6-Dimethoxypyrimidine-4-Carboxylate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 162.15 g/mol | 198.18 g/mol |

| Functional Groups | Ethynyl, carboxylate ester | Methoxy, carboxylate ester |

| Bioactivity | Anticancer, antimicrobial | Limited reported bioactivity |

| Synthetic Accessibility | Moderate (requires palladium catalysis) | High (conventional esterification) |

The ethynyl group confers distinct reactivity and biological potency, whereas methoxy-substituted analogues prioritize metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume